1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate
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Overview
Description
“1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” is a derivative of the benzo[de]isoquinoline-1,3-dione system . These compounds have been synthesized for use in chemosensor systems . They are known to exhibit high chemosensor selectivity in the determination of anions .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzo[de]isoquinoline-1,3-dione system . The specific structure of “this compound” is not available in the retrieved sources.Scientific Research Applications
Tuning of Aggregation Enhanced Emission
The compound has been utilized in the synthesis and characterization of 1,8-naphthalimide based compounds, demonstrating aggregation-enhanced emission properties. These properties were analyzed using spectral data, X-ray crystallography, scanning electron, and atomic force microscopy images, and correlated with photophysical properties in both solution and solid-state. Density Functional Theory (DFT) calculations supported the understanding of their molecular and electronic behaviors, showcasing its potential in material science for designing emission-based devices (Srivastava, A., Singh, A., & Mishra, L., 2016).
Quantum-Chemical Calculations and Cytotoxic Activity
Research on 1,8-naphthalimide derivatives, including the subject compound, has explored their synthesis, structural characterization, and cytotoxic activity against human tumor cell lines. Quantum-chemical calculations were performed to elucidate the structures of these compounds, revealing their potential as anticancer agents by demonstrating micromolar concentration inhibition of malignant cell growth (Marinov, M. et al., 2019).
Organotin(IV) Carboxylates Synthesis and Characterization
The compound has been instrumental in the synthesis of organotin carboxylates, contributing to the development of materials with potential applications in catalysis and material chemistry. These complexes have been characterized by various spectroscopic methods and X-ray crystallography, providing insights into their structural and supramolecular architectures (Xiao, X. et al., 2013).
Bioactivity in Agriculture and Fungicidal Activity
Novel amide derivatives of the compound were synthesized and assessed for their plant growth regulating and fungicidal activities. Tests indicated significant promotion of seed germination and seedling growth, as well as high fungicidal activity against several pathogens, highlighting its potential in agricultural applications (Ju, G. et al., 2016).
Enhancement of Photoelectric Conversion in Solar Cells
Research into the compound's application in dye-sensitized solar cells has shown that its derivatives can significantly improve photoelectric conversion efficiency. This is achieved through co-sensitization with cyanine dyes, demonstrating the compound's utility in enhancing renewable energy technologies (Wu, W. et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been used as chemosensors, indicating potential interactions with various ions .
Mode of Action
Related compounds have been reported to exhibit chemosensor properties through mechanisms such as the pet (photoinduced electron transfer) effect . This suggests that “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate” might interact with its targets in a similar manner.
Result of Action
Related compounds have been used as chemosensors, suggesting that this compound might also be capable of detecting or measuring the presence of certain ions .
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-butylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-3-6-15-11-13-17(14-12-15)23(27)28-24-21(25)18-9-4-7-16-8-5-10-19(20(16)18)22(24)26/h4-5,7-10,15,17H,2-3,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSRCWMFGPJYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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